

# Establishing Analytical Standards for 3-Cyclopropyl-3-oxopropanenitrile: A Comparative Guide

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## Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

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In the landscape of pharmaceutical research and development, the quality and purity of intermediates are paramount. **3-Cyclopropyl-3-oxopropanenitrile** is a key building block in the synthesis of various therapeutic agents, including p38 MAP kinase inhibitors and 5-aminopyrazole derivatives.[1] The establishment of clear analytical standards is crucial for ensuring the reproducibility and success of these synthetic routes. This guide provides a comparative overview of proposed analytical methodologies for **3-Cyclopropyl-3-oxopropanenitrile**, offering supporting data and detailed experimental protocols to aid researchers in its quality control.

## Physicochemical Properties and Identification

A foundational aspect of any analytical standard is the accurate characterization of the compound's physical and chemical properties.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO	PubChem
Molecular Weight	109.13 g/mol	PubChem
CAS Number	118431-88-2	PubChem
Appearance	Colorless to Yellow Liquid or Semi-Solid	Sigma-Aldrich
Boiling Point	124-128 °C (at 21 Torr)	ECHEMI[1]
Density	1.156 ± 0.06 g/cm <sup>3</sup>	ECHEMI[1]
pKa	9.90 ± 0.20	ECHEMI[1]

## Proposed Analytical Methods and Comparative Data

While specific, validated analytical standards for **3-Cyclopropyl-3-oxopropanenitrile** are not widely published, this section outlines proposed methodologies based on common practices for analogous β-ketonitriles and cyclopropyl ketones. Commercial suppliers typically offer this compound at purities of 95-97%.

Analytical Method	Proposed Use	Expected Performance Metrics	Commercial Purity Data
$^1\text{H}$ and $^{13}\text{C}$ NMR	Identity Confirmation, Structural Elucidation	Conformance to predicted chemical shifts and coupling constants.	N/A
HPLC-UV	Purity Assessment, Quantification	Purity $\geq 95\%$ , Linearity ( $R^2 > 0.99$ ), Good Precision (RSD $< 2\%$ )	95-97% (Aladdin, Accela)
GC-MS	Impurity Profiling, Identification of Volatiles	Detection and identification of residual solvents and synthetic byproducts.	N/A
FTIR	Functional Group Analysis	Presence of characteristic $\text{C}\equiv\text{N}$ and $\text{C}=\text{O}$ stretching vibrations.	N/A

## Detailed Experimental Protocols

The following are proposed starting protocols for the analytical characterization of **3-Cyclopropyl-3-oxopropanenitrile**. Researchers should validate these methods for their specific instrumentation and requirements.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and identity of **3-Cyclopropyl-3-oxopropanenitrile**.
- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

- <sup>1</sup>H NMR Acquisition:
  - Predicted Chemical Shifts (δ, ppm): 1.05-1.15 (m, 2H), 1.18-1.25 (m, 2H), 2.06-2.15 (m, 1H), 3.64 (s, 2H).
- <sup>13</sup>C NMR Acquisition:
  - Predicted Chemical Shifts (δ, ppm): Signals corresponding to the cyclopropyl, carbonyl, methylene, and nitrile carbons.
- Acceptance Criteria: The observed chemical shifts and coupling patterns should be consistent with the predicted spectrum and the structure of **3-Cyclopropyl-3-oxopropanenitrile**.

## High-Performance Liquid Chromatography (HPLC)

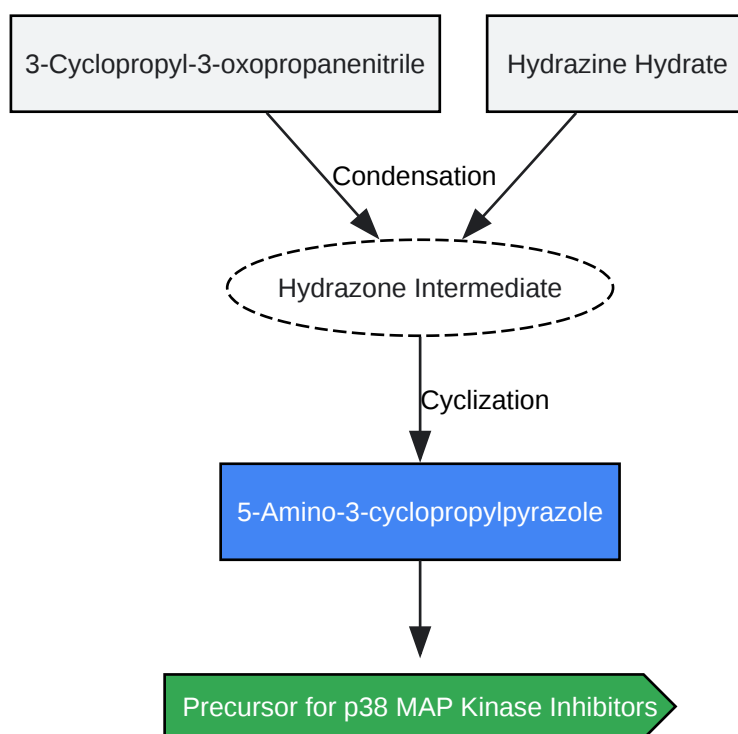
- Objective: To determine the purity of **3-Cyclopropyl-3-oxopropanenitrile**.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions (Starting Point):
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm).
  - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
  - Flow Rate: 1.0 mL/min.
  - Detection Wavelength: 210 nm.
  - Injection Volume: 10 μL.
- Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
- Acceptance Criteria: The purity of the main peak, calculated by area normalization, should be ≥ 95%.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To identify and quantify volatile impurities, including residual solvents.
- Instrumentation: GC system coupled to a mass spectrometer.
- Chromatographic Conditions (Starting Point):
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m).
  - Carrier Gas: Helium.
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  - Injector Temperature: 250°C.
  - MS Detector: Scan range of m/z 35-500.
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
- Acceptance Criteria: The total area of all impurity peaks should not exceed a specified limit (e.g., 1%). The identity of any significant impurity should be investigated.

## Visualizing Synthetic Pathways

The following diagrams illustrate the role of **3-Cyclopropyl-3-oxopropanenitrile** as a key intermediate in important synthetic transformations.



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Caption: Synthesis of 5-aminopyrazoles from **3-Cyclopropyl-3-oxopropanenitrile**.

This guide provides a foundational framework for establishing analytical standards for **3-Cyclopropyl-3-oxopropanenitrile**. Adherence to these proposed methodologies will contribute to the consistent quality of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs. Researchers are encouraged to perform in-house validation of these methods to ensure their suitability for their specific applications.

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## References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

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